4,5-Dihydro-1H-imidazole-2-carbonyl chloride
Description
4,5-Dihydro-1H-imidazole-2-carbonyl chloride (CAS No. 782395-53-3) is an imidazole-derived organic compound with the molecular formula C₄H₅ClN₂O and a molecular weight of 132.55 g/mol. Its structure features a partially saturated imidazole ring (4,5-dihydro) substituted with a reactive carbonyl chloride group at the 2-position. Key characteristics include:
- SMILES:
C1CN=C(N1)C(=O)Cl - InChIKey:
LYVFFACZCZPSBA-UHFFFAOYSA-N - Hydrogen bonding: One donor and two acceptor sites, contributing to its polarity (XlogP = 0.2) and solubility in polar solvents .
- Reactivity: The carbonyl chloride group enables nucleophilic acyl substitution, making it valuable in synthesizing amides, esters, and other derivatives.
Properties
CAS No. |
782395-53-3 |
|---|---|
Molecular Formula |
C4H5ClN2O |
Molecular Weight |
132.55 g/mol |
IUPAC Name |
4,5-dihydro-1H-imidazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H5ClN2O/c5-3(8)4-6-1-2-7-4/h1-2H2,(H,6,7) |
InChI Key |
LYVFFACZCZPSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-imidazole-2-carbonyl chloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA). This reaction leads to the formation of products substituted at both the nitrogen atom of the imine moiety and the N-1 position of the imidazole ring .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1H-imidazole-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Triethylamine (TEA): Used in reactions involving acyl or sulfonyl chlorides.
Major Products: The major products formed from these reactions include disubstituted imidazoles and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4,5-Dihydro-1H-imidazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-imidazole-2-carbonyl chloride involves its interaction with molecular targets through its carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4,5-dihydro-1H-imidazole-2-carbonyl chloride with analogous imidazole derivatives, emphasizing structural variations, physicochemical properties, and applications.
Key Observations:
Substituent Effects on Reactivity :
- The carbonyl chloride in the target compound enables rapid nucleophilic reactions (e.g., with amines or alcohols) compared to less reactive groups like ethylthio (in compound 4b) or aniline .
- Halogenated derivatives (e.g., 4,5-dichloro-2-methylimidazole) exhibit higher lipophilicity, favoring membrane penetration in bioactive molecules .
Applications in Drug Synthesis :
- The fluorobenzyl group in 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole enhances binding to biological targets (e.g., ion channels) .
- Hydrochloride salts (e.g., metizoline) improve solubility for pharmaceutical formulations .
Structural Complexity and Function :
- Benzoyl chloride -substituted imidazoles (e.g., HMDB0244735) are utilized in high-molecular-weight polymer synthesis due to their aromatic rigidity .
- Pyridyl substituents (as in lophine analogs) facilitate metal coordination, relevant in catalytic systems .
Safety and Handling :
- Carbonyl chlorides require careful handling due to moisture sensitivity and corrosivity, whereas hydrochloride salts (e.g., IM070138) are more stable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
